molecular formula C18H27N5O4S B5467754 N,N,4-trimethyl-2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)-1,3-thiazole-5-carboxamide

N,N,4-trimethyl-2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)-1,3-thiazole-5-carboxamide

Cat. No.: B5467754
M. Wt: 409.5 g/mol
InChI Key: LHRPPOYCQFLNNP-UHFFFAOYSA-N
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Description

N,N,4-trimethyl-2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a piperazine moiety, and a tetrahydrofuran group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4-trimethyl-2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)-1,3-thiazole-5-carboxamide typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Piperazine Moiety: The piperazine group is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an electrophilic intermediate.

    Attachment of the Tetrahydrofuran Group: The tetrahydrofuran group is incorporated through acylation reactions, where tetrahydrofuran-2-carbonyl chloride reacts with the piperazine derivative.

    Final Coupling: The final step involves coupling the synthesized intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the piperazine moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted piperazine derivatives.

Scientific Research Applications

N,N,4-trimethyl-2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)-1,3-thiazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N,N,4-trimethyl-2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring and piperazine moiety are crucial for binding to these targets, leading to modulation of their activity. The compound may inhibit enzyme activity or act as an agonist/antagonist at receptor sites.

Comparison with Similar Compounds

Similar Compounds

    N,N,4-trimethyl-2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)-1,3-thiazole-5-carboxamide: Similar in structure but with variations in the substituents on the thiazole ring or piperazine moiety.

    Thiazole Derivatives: Compounds with a thiazole ring but different functional groups.

    Piperazine Derivatives: Compounds with a piperazine core but different acyl groups.

Uniqueness

The uniqueness of this compound lies in its combination of a thiazole ring, piperazine moiety, and tetrahydrofuran group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.

Properties

IUPAC Name

N,N,4-trimethyl-2-[[2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetyl]amino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O4S/c1-12-15(17(26)21(2)3)28-18(19-12)20-14(24)11-22-6-8-23(9-7-22)16(25)13-5-4-10-27-13/h13H,4-11H2,1-3H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRPPOYCQFLNNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CN2CCN(CC2)C(=O)C3CCCO3)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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